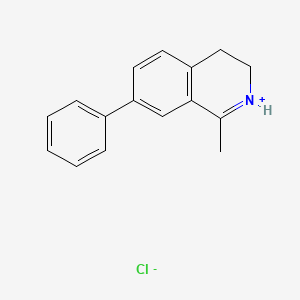
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the following steps:
-
Synthetic Routes: : The compound can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the reduction of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline using hydrogenation techniques .
-
Reaction Conditions: : The Pictet-Spengler reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The reaction temperature is typically maintained between 50-100°C .
-
Industrial Production Methods: : Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters .
化学反応の分析
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can convert the compound into its tetrahydroisoquinoline form. Hydrogenation using palladium on carbon (Pd/C) is a typical method .
-
Substitution: : The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as bromine or chlorine can be used under controlled conditions .
-
Major Products: : The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
科学的研究の応用
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry .
-
Biology: : The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers .
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1-Phenyl-3,4-dihydroisoquinoline, 1-Benzyl-3,4-dihydroisoquinoline, and 1-Methyl-3,4-dihydroisoquinoline share structural similarities .
-
Uniqueness: : The presence of the methyl and phenyl groups at specific positions in this compound imparts unique chemical and biological properties, making it distinct from other isoquinoline derivatives .
特性
CAS番号 |
24464-15-1 |
|---|---|
分子式 |
C16H16ClN |
分子量 |
257.76 g/mol |
IUPAC名 |
1-methyl-7-phenyl-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H15N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11H,9-10H2,1H3;1H |
InChIキー |
UGNOCHXNATXSRN-UHFFFAOYSA-N |
正規SMILES |
CC1=[NH+]CCC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


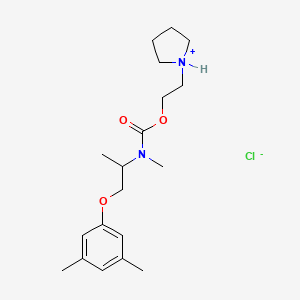
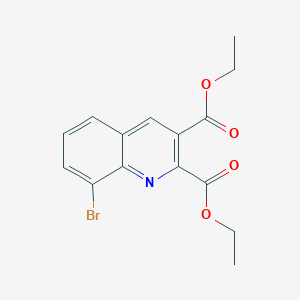
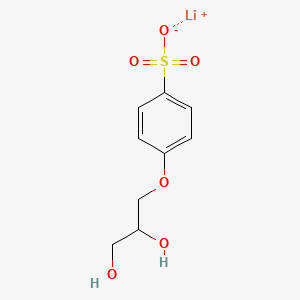
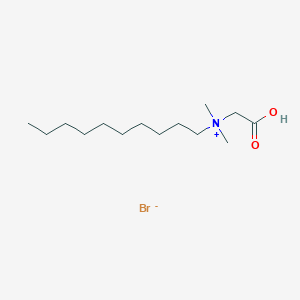
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
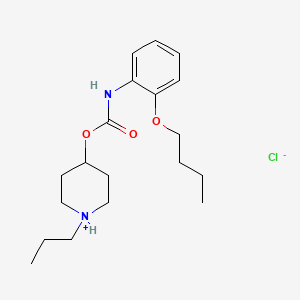
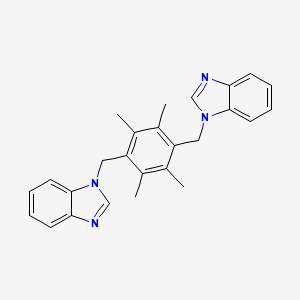
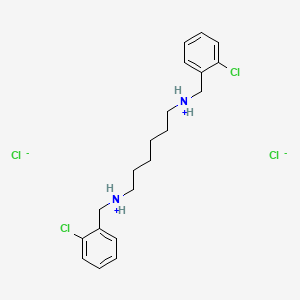
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
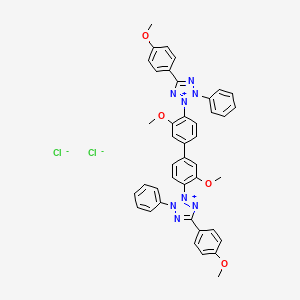
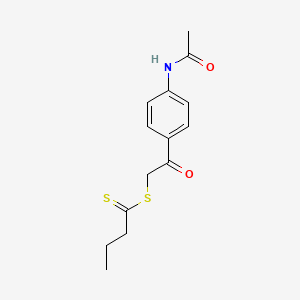
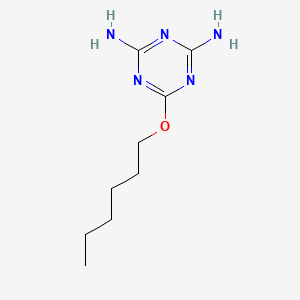
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
